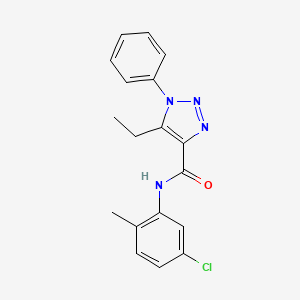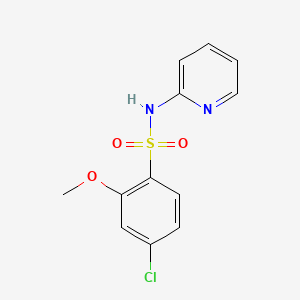![molecular formula C11H9ClN4S B13369752 8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B13369752.png)
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione is a heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety. The presence of chlorine and ethyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with suitable chlorinating agents . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow processes to enhance efficiency and reduce costs .
Analyse Des Réactions Chimiques
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include the use of organic solvents like dichloromethane or ethanol, and specific temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted triazinoindoles with potential biological activities .
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione involves its interaction with specific molecular targets. For instance, it may act as an iron chelator, binding to ferrous ions and disrupting cellular processes that depend on iron . This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also interfere with DNA/RNA synthesis and repair, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione include other triazinoindoles and indoloquinoxalines. These compounds share structural similarities but differ in their substituents and specific biological activities . For example:
5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole: Lacks the chlorine and thione groups, resulting in different reactivity and biological properties.
tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Incorporates a tert-butyl group, enhancing its lipophilicity and potential biological activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H9ClN4S |
|---|---|
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
8-chloro-5-ethyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C11H9ClN4S/c1-2-16-8-4-3-6(12)5-7(8)9-10(16)13-11(17)15-14-9/h3-5H,2H2,1H3,(H,13,15,17) |
Clé InChI |
NZWWIEUJXSGTSM-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)Cl)C3=NNC(=S)N=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-phenyl-3-(3,4,5-trimethoxybenzylidene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369670.png)
![3-(1-Benzofuran-2-yl)-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369671.png)
![12-Cyano-5,6-dihydrobenzo[b]pyrrolo[2,1-f][1,6]naphthyridin-1-yl 2,6-dichlorobenzoate](/img/structure/B13369676.png)
![6-(2-Fluorophenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369684.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B13369687.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369695.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-dimethylphenyl)-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13369710.png)

![2-(1-adamantyl)-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B13369716.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(3,4-dimethylphenyl)piperazine](/img/structure/B13369738.png)
![2-isopropyl-1-[(6-methyl-2-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B13369755.png)
![5-phenyl-3-(2-pyridinylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B13369759.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13369761.png)
